

analytical methods for "1-(2-Amino-1,1-dimethylethyl)piperidine" quantification

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Compound of Interest

Compound Name: 1-(2-Amino-1,1-dimethylethyl)piperidine

Cat. No.: B187779

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An Application Note on the Quantitative Analysis of **1-(2-Amino-1,1-dimethylethyl)piperidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative determination of **1-(2-Amino-1,1-dimethylethyl)piperidine** in pharmaceutical preparations. Two primary methodologies are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed to offer high sensitivity, specificity, and reproducibility for quality control and research applications.

Introduction

1-(2-Amino-1,1-dimethylethyl)piperidine is a synthetic organic compound featuring a piperidine ring, a common structural motif in many pharmaceuticals.^{[1][2]} The presence of a primary amine and its structural characteristics necessitate robust analytical methods for its precise quantification in various matrices. The choice of analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.^[3] This application note details two validated methods for the quantification of this compound, providing researchers and drug development professionals with the necessary protocols for accurate analysis.

Analytical Methods

Two primary analytical methods are proposed for the quantification of **1-(2-Amino-1,1-dimethylethyl)piperidine**: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of **1-(2-Amino-1,1-dimethylethyl)piperidine**, a derivatization step is essential for GC-MS analysis to improve its chromatographic properties.[3] Silylation is a common derivatization technique for compounds containing amino groups, converting them into more volatile and thermally stable derivatives.[4]

Quantitative Data Summary

Parameter	Result
Linearity Range	0.5 - 100 µg/mL ($r^2 > 0.998$)
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Accuracy (Recovery %)	98.5% - 102.3%
Precision (%RSD)	< 3.5%

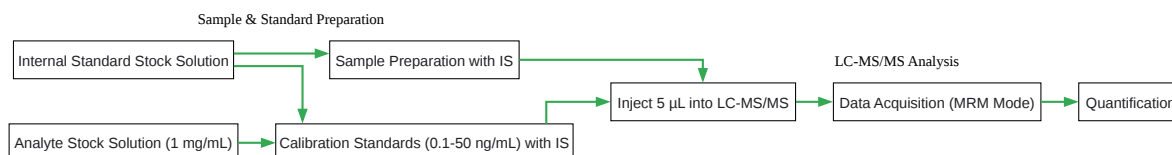
Experimental Protocol

- Standard and Sample Preparation:
 - Prepare a stock solution of **1-(2-Amino-1,1-dimethylethyl)piperidine** (1 mg/mL) in methanol.
 - Create calibration standards by serial dilution of the stock solution to concentrations ranging from 0.5 to 100 µg/mL.

- For sample analysis, accurately weigh and dissolve the pharmaceutical preparation in methanol to achieve a theoretical concentration within the calibration range.
- Derivatization Procedure:
 - Transfer 100 μ L of the standard or sample solution to a clean, dry glass vial.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
 - Add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 μ L of pyridine.
 - Cap the vial tightly and heat at 70°C for 30 minutes.
 - Cool the vial to room temperature before GC-MS analysis.
- GC-MS Conditions:
 - Gas Chromatograph: Agilent 7890B GC or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Inlet Temperature: 280°C.
 - Injection Volume: 1 μ L (splitless mode).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the silylated derivative.

Workflow Diagram



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